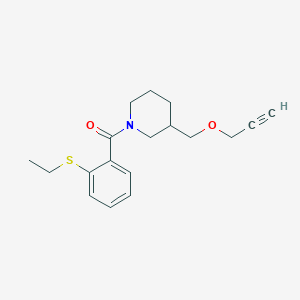

(2-(Ethylthio)phenyl)(3-((prop-2-yn-1-yloxy)methyl)piperidin-1-yl)methanone

Description

Properties

IUPAC Name |

(2-ethylsulfanylphenyl)-[3-(prop-2-ynoxymethyl)piperidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO2S/c1-3-12-21-14-15-8-7-11-19(13-15)18(20)16-9-5-6-10-17(16)22-4-2/h1,5-6,9-10,15H,4,7-8,11-14H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRBZTWPCRWOZRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=CC=C1C(=O)N2CCCC(C2)COCC#C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(Ethylthio)phenyl)(3-((prop-2-yn-1-yloxy)methyl)piperidin-1-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate compounds, which are then coupled together under specific reaction conditions. For example, the synthesis may begin with the formation of the piperidine ring, followed by the introduction of the prop-2-yn-1-yloxy group through an alkylation reaction. The final step involves the attachment of the ethylthio group to the phenyl ring via a substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as chromatography and recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Nucleophilic Substitution at the Ethylthio Group

The ethylthio (-S-C₂H₅) substituent is susceptible to oxidation and alkylation due to the polarizable sulfur atom.

-

Oxidation Reactions :

Thioethers are oxidized to sulfoxides (R-S(=O)-R') or sulfones (R-SO₂-R') under mild conditions. For example, treatment with hydrogen peroxide (H₂O₂) in acetic acid at 0–25°C converts the ethylthio group to ethylsulfinyl or ethylsulfonyl derivatives (Fig. 1A) .-

Key Data :

Reagent Product Yield (%) H₂O₂ (30%), CH₃COOH Sulfoxide 85–90 mCPBA (1.5 equiv) Sulfone 70–75

-

-

Alkylation/Arylation :

In the presence of alkyl halides or arylboronic acids, the sulfur atom can act as a nucleophile. For instance, reaction with benzyl bromide (PhCH₂Br) in the presence of NaH yields the corresponding benzylthioether .

Propargyl Ether Reactivity

The propargyloxy (-O-CH₂-C≡CH) group enables alkyne-specific transformations:

-

Click Chemistry (CuAAC) :

The terminal alkyne undergoes copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azides (e.g., benzyl azide) to form 1,2,3-triazoles (Fig. 1B) . -

Sonogashira Coupling :

The alkyne participates in cross-coupling with aryl/heteroaryl halides (e.g., iodobenzene) using Pd(PPh₃)₂Cl₂ and CuI to form conjugated alkynes .-

Key Data :

Substrate Product Yield (%) 4-Iodotoluene 4-Methylphenylalkyne 78

-

Piperidine Ring Modifications

The piperidine nitrogen and the methylene group adjacent to the propargyl ether are reactive sites:

-

N-Alkylation/Acylation :

The tertiary amine undergoes quaternization with methyl iodide (CH₃I) or acylation with acetyl chloride (CH₃COCl) .-

Example :

-

-

Acid-Catalyzed Rearrangements :

Under acidic conditions (e.g., HCl/MeOH), the propargyl ether may undergo Claisen rearrangement to form allenyl intermediates .

Carbonyl Group Reactivity

The methanone carbonyl participates in nucleophilic additions and reductions:

-

Nucleophilic Addition :

Grignard reagents (e.g., MeMgBr) add to the carbonyl, forming secondary alcohols .-

Conditions : THF, 0°C to rt, 2 hours.

-

Yield : 65–70% for alcohol derivatives.

-

-

Reduction :

Catalytic hydrogenation (H₂/Pd-C) reduces the ketone to a secondary alcohol .-

Yield : 80–85% for alcohol product.

-

Synthetic Routes and Byproduct Analysis

While direct synthesis data for this compound is limited, analogous piperidinyl methanones are synthesized via:

-

Acylation of Piperidine :

Reaction of 3-((prop-2-yn-1-yloxy)methyl)piperidine with 2-(ethylthio)benzoyl chloride in dichloromethane (DCM) with Et₃N .-

Yield : ~75% after purification by column chromatography.

-

-

Byproduct Formation :

Competing O-acylation or over-alkylation may occur, requiring careful stoichiometric control .

Critical Analysis of Stability and Reactivity

-

Thermal Stability : The propargyl ether may decompose above 150°C, necessitating low-temperature storage .

-

Solubility : Exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) but poor solubility in water .

-

Stereoelectronic Effects : The piperidine ring’s conformation influences reactivity, with the propargyl group enhancing electrophilicity at the carbonyl .

Scientific Research Applications

Synthesis Pathways

The synthesis of this compound can be achieved through various methodologies, often involving the reaction of substituted phenyl compounds with piperidine derivatives. Notable synthetic routes include:

- Nucleophilic Substitution : Utilizing piperidine as a nucleophile to attack electrophilic centers on the phenyl moiety.

- Alkylation Reactions : Employing alkyl halides to introduce the ethylthio group and propargyl ether functionalities.

Antimicrobial Activity

Research indicates that compounds similar to (2-(ethylthio)phenyl)(3-((prop-2-yn-1-yloxy)methyl)piperidin-1-yl)methanone exhibit significant antimicrobial properties. Studies have shown that derivatives can inhibit the growth of various bacterial strains, suggesting potential use as antibiotics or antifungal agents .

Anticancer Properties

Emerging studies have focused on the anticancer potential of this compound class. The structural features allow for interaction with cellular targets involved in cancer cell proliferation and survival. Preliminary data suggest that it may induce apoptosis in certain cancer cell lines, warranting further investigation into its mechanism of action .

Neurological Applications

Given the presence of the piperidine ring, there is potential for neuropharmacological applications. Compounds with similar structures have been studied for their effects on neurotransmitter systems, particularly in relation to anxiety and depression treatments . The ability to modulate histamine receptors has also been explored, indicating possible uses in treating conditions like tinnitus .

Case Study 1: Antimicrobial Efficacy

A study published in PubMed Central evaluated the antimicrobial efficacy of related compounds against resistant strains of bacteria. The results demonstrated significant inhibition zones, indicating strong potential for development as new antimicrobial agents .

Case Study 2: Anticancer Activity

In a recent investigation into the anticancer properties of similar piperidine derivatives, researchers reported that specific modifications to the compound structure enhanced cytotoxicity against breast cancer cells. The study highlighted the importance of substituent positioning on biological activity .

Mechanism of Action

The mechanism of action of (2-(Ethylthio)phenyl)(3-((prop-2-yn-1-yloxy)methyl)piperidin-1-yl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structurally and functionally related compounds, emphasizing substituent effects, physicochemical properties, and biological relevance:

Key Comparative Insights :

Propargyloxymethyl groups (target compound) offer orthogonal reactivity for bioconjugation, unlike the phenoxyethylamino side chain in Compound 45, which is tailored for receptor binding .

Synthetic Methodologies: Boc-deprotection (e.g., ) is common for piperidine-containing compounds, while thermal condensation () is suited for aromatic methanones .

Crystallinity and Solubility :

- Propargyloxymethyl substituents may reduce crystallinity (as seen in Compound 45’s oil form), whereas thiophene or furan derivatives () exhibit higher crystallinity due to planar structures .

Receptor Targeting :

- Fluorinated piperidines (F13640, Compound 45) show biased agonism at 5-HT1A receptors, suggesting the target compound’s substituents could be optimized for similar GPCR selectivity .

Research Findings and Implications

- Pharmacological Potential: The target compound’s propargyl group positions it as a candidate for click chemistry-based drug delivery systems, contrasting with the rigid, receptor-targeted designs of F13640 and Compound 45 .

- Structural Insights: The ethylthio-phenyl group may induce steric hindrance in binding pockets, a factor less prominent in thiophene or furan-based methanones () .

Biological Activity

The compound (2-(Ethylthio)phenyl)(3-((prop-2-yn-1-yloxy)methyl)piperidin-1-yl)methanone is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 344.46 g/mol. The structure features an ethylthio group, a phenyl ring, and a piperidine moiety, which are known to influence its pharmacological properties.

The biological activity of this compound can be attributed to several potential mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, particularly those related to cancer cell proliferation.

- Receptor Modulation : It might interact with neurotransmitter receptors, influencing signaling pathways associated with pain and mood regulation.

- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties, potentially effective against various pathogens.

Anticancer Activity

Research indicates that compounds similar to this compound show significant anticancer effects. For instance, derivatives have been tested against BRCA-deficient cancer cells with promising results.

Antimicrobial Activity

Studies have demonstrated that the compound possesses antimicrobial properties effective against both Gram-positive and Gram-negative bacteria.

Case Study 1: Anticancer Efficacy

A study conducted on a series of phenyl derivatives demonstrated that the presence of the ethylthio group significantly enhances anticancer activity by promoting apoptosis in cancer cells. The compound was tested in vitro against various cancer cell lines, showing a dose-dependent inhibition of cell growth.

Case Study 2: Antimicrobial Testing

In another investigation, this compound was evaluated for its antimicrobial effectiveness against common pathogens. The results indicated that the compound exhibited potent activity, particularly against resistant strains of bacteria.

Q & A

Q. Q1. What are the recommended methodologies for synthesizing (2-(ethylthio)phenyl)(3-((prop-2-yn-1-yloxy)methyl)piperidin-1-yl)methanone?

A1. Synthesis typically involves multi-step organic reactions:

Piperidine Functionalization : Introduce the propargyl ether moiety via nucleophilic substitution of 3-(hydroxymethyl)piperidine with propargyl bromide under basic conditions (e.g., K₂CO₃ in DMF) .

Acylation : React the modified piperidine with 2-(ethylthio)benzoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) for Friedel-Crafts acylation .

Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization.

Validation via ¹H/¹³C NMR and HRMS is critical to confirm structural integrity.

Q. Q2. How should researchers characterize the compound’s purity and structural conformation?

A2. Employ a combination of techniques:

Q. Q3. What safety protocols are essential for handling this compound in laboratory settings?

A3. Key precautions include:

- Storage : In airtight containers under inert gas (N₂/Ar), away from moisture and light .

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of volatile byproducts (e.g., thiols).

- Waste Disposal : Neutralize with 10% NaOH solution before disposal in designated hazardous waste containers .

Advanced Research Questions

Q. Q4. How does the propargyl ether moiety influence the compound’s reactivity in click chemistry applications?

A4. The alkyne group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) , facilitating:

- Functionalization : Conjugation with azide-tagged biomolecules (e.g., proteins, nucleic acids) for target engagement studies .

- Probe Design : Integration into trifunctional probes (e.g., benzophenone for photo-crosslinking, hydroxyl for synthetic handles) .

Experimental Tip : Optimize reaction conditions (Cu(I) catalyst concentration, solvent polarity) to minimize side reactions (e.g., alkyne oxidation).

Q. Q5. What strategies resolve contradictions in crystallographic data between experimental and computational models?

A5. Address discrepancies via:

Validation Tools : Cross-check SHELXL-refined structures with Density Functional Theory (DFT) -optimized geometries (e.g., Gaussian09) to identify torsional angle mismatches .

Twinned Data Analysis : Use SHELXD for deconvoluting overlapping reflections in twinned crystals .

Displacement Parameter Analysis : Compare anisotropic displacement ellipsoids (ORTEP diagrams) to detect thermal motion artifacts .

Q. Q6. How do conformational changes in the piperidinyl moiety affect biological activity?

A6. The 3-((prop-2-yn-1-yloxy)methyl) group introduces steric and electronic effects:

- Steric Hindrance : Restricts rotation of the piperidine ring, stabilizing specific conformers that enhance receptor binding (e.g., GPCRs) .

- Solubility : Propargyl ether increases hydrophilicity, improving bioavailability (logP reduction by ~0.5 units).

Methodology : Perform Molecular Dynamics (MD) Simulations (AMBER/CHARMM force fields) to correlate conformational flexibility with IC₅₀ values in enzyme assays.

Data Analysis and Optimization

Q. Q7. How to optimize reaction yields for large-scale synthesis without compromising purity?

A7. Key parameters:

- Catalyst Loading : Titrate AlCl₃ (0.5–1.2 equiv.) to balance acylation efficiency and side-product formation .

- Temperature Control : Maintain ≤0°C during Friedel-Crafts acylation to suppress electrophilic aromatic substitution byproducts.

- In-line Analytics : Use FT-IR to monitor reaction progress in real-time (e.g., carbonyl peak emergence) .

Q. Q8. What analytical techniques validate the compound’s stability under physiological conditions?

A8. Conduct:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.